molecular formula C11H17NO2 B12972806 (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol

(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol

Cat. No.: B12972806
M. Wt: 195.26 g/mol
InChI Key: GBKNUWFRFQUDFP-NSHDSACASA-N
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Description

(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol is a chiral compound with significant importance in various fields of scientific research This compound is characterized by its unique structural features, which include an amino group, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and (S)-1-amino-2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters and improve efficiency.

    Automated Systems: Automation helps in monitoring and controlling the reaction conditions, ensuring consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Antioxidant Activity: The phenol group contributes to its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

(S)-4-(1-Amino-2-methylpropyl)-2-methoxyphenol can be compared with other similar compounds, such as:

    (S)-4-(1-Amino-2-methylpropyl)phenol: Lacks the methoxy group, which may affect its reactivity and applications.

    (S)-4-(1-Amino-2-methylpropyl)-2-hydroxyphenol: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties.

    (S)-4-(1-Amino-2-methylpropyl)-2-ethoxyphenol: Has an ethoxy group, which may alter its solubility and reactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-[(1S)-1-amino-2-methylpropyl]-2-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-7(2)11(12)8-4-5-9(13)10(6-8)14-3/h4-7,11,13H,12H2,1-3H3/t11-/m0/s1

InChI Key

GBKNUWFRFQUDFP-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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